

An In-Depth Technical Guide to 2-Propoxybutane: Synonyms, Properties, and Experimental Protocols

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Compound of Interest

Compound Name: 2-Propoxybutane

Cat. No.: B13940789

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-propoxybutane**, a valuable organic compound with applications in various scientific fields. This document details its alternative names and synonyms, summarizes its key physicochemical properties, and outlines the experimental protocols for their determination. Furthermore, this guide presents visual representations of its chemical structure, a common synthesis pathway, and standardized experimental workflows.

Nomenclature and Identification

2-Propoxybutane is systematically named according to IUPAC nomenclature. However, it is also known by several alternative and historical names. Proper identification is crucial for accurate research and communication.

Synonyms and Alternative Names:

- sec-Butyl propyl ether[1][2]
- Butane, 2-propoxy-[1][3]

Key Identifiers:

- CAS Number: 61962-23-0[1][3]
- Molecular Formula: C₇H₁₆O[1][3]
- Molecular Weight: 116.20 g/mol [4]
- InChI: InChI=1S/C7H16O/c1-4-6-8-7(3)5-2/h7H,4-6H2,1-3H3[4]
- SMILES: CCCOC(C)CC[4]

Below is a diagram representing the chemical structure of **2-propoxybutane**.

Caption: Chemical structure of **2-propoxybutane**.

Physicochemical Properties

The following table summarizes the key quantitative data for the physicochemical properties of **2-propoxybutane**. It is important to note that some of these values are estimated and should be confirmed with experimental data where high precision is required.

| Property | Value | Units | Notes |
|------------------|----------------|-------------------|--------------------|
| Boiling Point | 109 - 117.3 | °C | at 760 mmHg.[1][3] |
| Melting Point | -95.35 | °C | (estimate)[1] |
| Density | 0.7684 - 0.77 | g/cm ³ | (estimate)[1][3] |
| Refractive Index | 1.3897 - 1.395 | - | (estimate)[1][3] |
| Vapor Pressure | 29.6 | mmHg | at 25°C[1][3] |
| Flash Point | 9 | °C | [3] |

Synthesis of 2-Propoxybutane

A common and versatile method for the synthesis of ethers like **2-propoxybutane** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

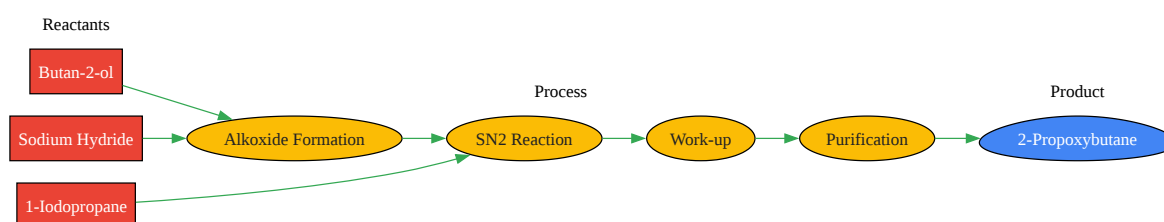
Williamson Ether Synthesis Protocol

The synthesis of **2-propoxybutane** can be achieved by reacting sodium butan-2-oxide with 1-iodopropane or sodium propan-1-oxide with 2-iodobutane. The former is generally preferred to minimize elimination side reactions.

General Procedure:

- **Alkoxide Formation:** A suitable alcohol (e.g., butan-2-ol) is deprotonated using a strong base, such as sodium hydride (NaH), in an aprotic solvent (e.g., tetrahydrofuran, THF) to form the corresponding alkoxide.
- **Nucleophilic Substitution:** The alkyl halide (e.g., 1-iodopropane) is added to the alkoxide solution. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the S_N2 reaction.
- **Work-up and Purification:** After the reaction is complete, the mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation.

The following diagram illustrates the general workflow for the Williamson ether synthesis of **2-propoxybutane**.



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Caption: General workflow for the Williamson ether synthesis.

Experimental Protocols for Physicochemical Characterization

Accurate determination of the physicochemical properties of **2-propoxybutane** is essential for its application in research and development. The following sections detail the standard methodologies for measuring its key properties.

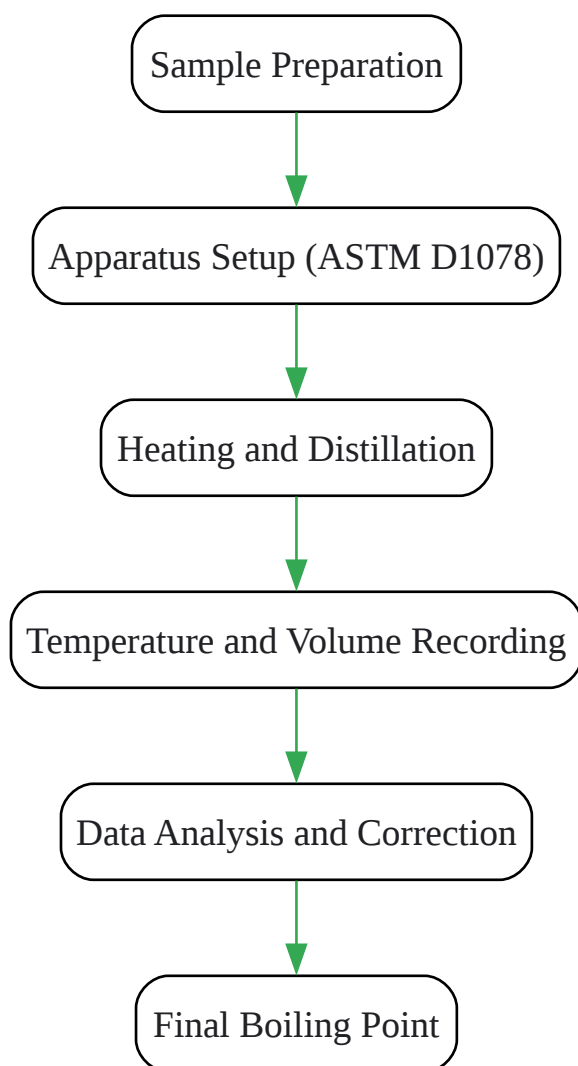
Determination of Boiling Point

The boiling point of **2-propoxybutane** can be determined using the standard test method ASTM D1078. This method is suitable for volatile organic liquids.

Methodology:

- Apparatus: A distillation flask, condenser, receiving graduate, and a calibrated thermometer are required.
- Procedure: A measured volume of the sample is placed in the distillation flask. The flask is heated, and the vapor is passed through the condenser. The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point. The temperature is continuously monitored as the distillation proceeds. The boiling range is the temperature difference between the initial boiling point and the point at which a specified percentage of the sample has distilled.
- Data Analysis: The observed boiling point is corrected for atmospheric pressure.

The following diagram outlines the experimental workflow for determining the boiling point.



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Caption: Experimental workflow for boiling point determination.

Determination of Density

The density of **2-propoxybutane** can be measured using a digital density meter according to the ASTM D4052 standard.

Methodology:

- Apparatus: A digital density meter with a U-tube oscillating element and a temperature-controlled cell.

- **Procedure:** The instrument is calibrated with dry air and a reference standard of known density (e.g., pure water). The sample is then introduced into the U-tube, and the instrument measures the oscillation period of the tube.
- **Data Analysis:** The density is calculated from the oscillation period and the calibration constants. The measurement is performed at a specified temperature.

Determination of Refractive Index

The refractive index of **2-propoxybutane** can be determined using an Abbe refractometer.

Methodology:

- **Apparatus:** An Abbe refractometer with a light source (typically a sodium lamp) and a temperature-controlled prism.
- **Procedure:** A few drops of the sample are placed on the prism of the refractometer. The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
- **Data Analysis:** The refractive index is read directly from the instrument's scale. The measurement is performed at a specified temperature, typically 20°C or 25°C.

Determination of Vapor Pressure

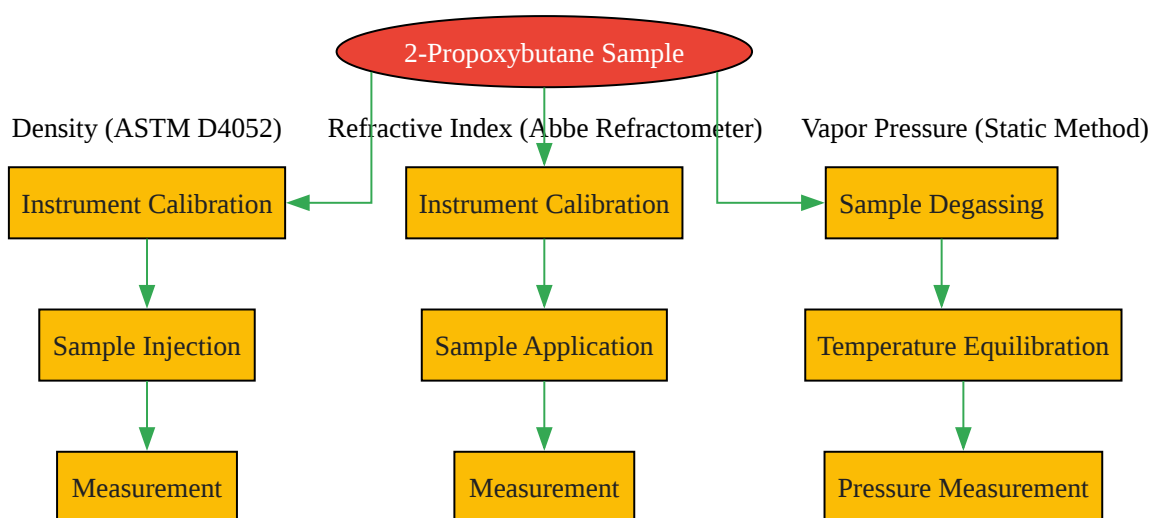
The vapor pressure of **2-propoxybutane** can be determined using the Reid method (ASTM D323), although this method is more commonly used for petroleum products. For a pure compound, a static or dynamic vapor pressure apparatus would provide more accurate results.

Methodology (Static Method):

- **Apparatus:** A thermostatted sample cell connected to a pressure transducer and a vacuum line.
- **Procedure:** The sample is placed in the cell, which is then evacuated to remove air. The cell is heated to the desired temperature, and the pressure is allowed to equilibrate.

- **Data Analysis:** The equilibrium pressure is recorded as the vapor pressure at that temperature. This process is repeated at various temperatures to obtain a vapor pressure curve.

The following diagram illustrates a generalized workflow for determining these physicochemical properties.



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Caption: Workflow for determining key physicochemical properties.

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